3-Isobutyl-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound belonging to the class of pyrimidinones, characterized by a pyrimidine ring substituted with isobutyl and phenyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-cancer properties. It serves as a versatile building block for synthesizing more complex heterocyclic compounds, making it significant in pharmaceutical research and development.
The compound can be sourced from various chemical suppliers and is often utilized in academic and industrial laboratories for research purposes. Its synthesis is documented in several chemical literature sources, indicating its relevance in ongoing scientific studies.
3-Isobutyl-6-phenylpyrimidin-4(3H)-one is classified as a pyrimidinone due to the presence of the pyrimidine ring and the carbonyl group characteristic of ketones. It falls under the broader category of nitrogen-containing heterocycles, which are essential in medicinal chemistry.
The synthesis of 3-isobutyl-6-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 3-isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with phenylhydrazine in the presence of a suitable catalyst. The reaction is generally conducted in solvents such as ethanol or methanol at elevated temperatures (80–100°C) for several hours to ensure complete conversion.
On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Purification steps like recrystallization or chromatography are utilized to achieve high purity levels of the final product.
The molecular structure of 3-isobutyl-6-phenylpyrimidin-4(3H)-one consists of a pyrimidine ring with an isobutyl group at the 3-position and a phenyl group at the 6-position. The carbonyl group at position 4 contributes to its classification as a pyrimidinone.
Crystallographic studies have provided detailed structural data, including bond lengths and angles that are critical for understanding its reactivity and interactions with biological targets. The molecular formula is , with a molecular weight of approximately 232.29 g/mol.
3-Isobutyl-6-phenylpyrimidin-4(3H)-one can participate in various chemical reactions typical for pyrimidinones, including nucleophilic substitutions and condensation reactions. Its reactivity can be attributed to the electrophilic nature of the carbonyl group and the presence of nitrogen atoms in the pyrimidine ring.
For instance, it can undergo further functionalization through reactions with nucleophiles or electrophiles under appropriate conditions, allowing for the development of derivatives that may exhibit enhanced biological activity or improved pharmacological properties.
The mechanism of action for compounds like 3-isobutyl-6-phenylpyrimidin-4(3H)-one often involves interaction with specific biological targets such as enzymes or receptors. The carbonyl oxygen can form hydrogen bonds with active site residues, while the aromatic groups may participate in π-stacking interactions.
Studies have indicated that this compound may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation, although detailed mechanistic studies are required to elucidate these interactions fully.
The physical properties of 3-isobutyl-6-phenylpyrimidin-4(3H)-one include:
Chemical properties include:
Relevant data from literature suggest that its logP value indicates moderate lipophilicity, which may influence its bioavailability.
3-Isobutyl-6-phenylpyrimidin-4(3H)-one has potential applications in medicinal chemistry as a lead compound for drug development targeting various diseases, particularly inflammatory conditions and cancers. Its ability to serve as a building block for more complex heterocycles expands its utility in synthetic organic chemistry.
Pyrimidinone derivatives have emerged as privileged scaffolds in medicinal chemistry due to their versatile capacity for allosteric modulation of pharmacologically relevant targets. The significance of this core structure became particularly evident in targeting G protein-coupled receptors (GPCRs) like the M1 muscarinic acetylcholine receptor (M1 mAChR), where achieving subtype selectivity with orthosteric ligands proved challenging due to high conservation of the orthosteric binding site across receptor subtypes [2]. Early allosteric modulators like Benzyl Quinolone Carboxylic Acid represented foundational breakthroughs, demonstrating proof-of-concept that mAChR subtypes could be selectively targeted through topographically distinct allosteric sites located in a vestibule formed by transmembrane helices and extracellular loops [2]. However, these pioneering compounds faced limitations in receptor affinity, solubility, absorption, distribution, metabolism, and excretion properties, alongside suboptimal brain penetration (index of brain penetrability = 0.12; unbound fraction in brain = 0.38), likely due to active efflux mechanisms [2]. These pharmacological shortcomings spurred systematic exploration of pyrimidinone-based scaffolds to overcome the deficits of first-generation modulators, setting the stage for rational optimization cycles focused on enhancing binding cooperativity, reducing intrinsic agonism, and improving drug-like properties [2]. The evolution toward 6-phenylpyrimidin-4(3H)-one derivatives specifically aimed to address these limitations while capitalizing on the inherent three-dimensional complexity of allosteric sites to achieve unprecedented receptor subtype selectivity.
The strategic transition from 4-phenylpyridin-2-one to 6-phenylpyrimidin-4-one scaffolds represented a critical inflection point in optimizing allosteric modulators for the M1 mAChR. This structural evolution was driven by systematic structure-activity relationship studies demonstrating that the 6-phenylpyrimidin-4-one core significantly enhanced cooperativity parameters – a measure of synergistic interaction with the endogenous ligand acetylcholine at the orthosteric site [2]. Key synthetic innovations facilitated this scaffold transition. Initial routes using 6-chloropyrimidin-4(3H)-one required sequential Suzuki coupling with (2-methoxyphenyl)boronic acid (yield improved from 20% to 74% via optimized workup), followed by epoxide ring-opening with 1,2-cyclohexene oxide (yield improved from 38% to 69%), and demethylation to yield the critical phenolic intermediate [2]. An alternative, streamlined pathway employed 6-bromopyrimidin-4(3H)-one, which underwent direct epoxide ring-opening followed by Suzuki coupling, reducing reaction steps and improving yield consistency [2].
Introduction of diverse pendant groups at the 3-position of the pyrimidinone ring, particularly via O-alkylation of the phenolic intermediate with substituted benzyl halides, proved instrumental in tuning pharmacological properties. Structure-activity relationship analysis revealed that the pendant moiety critically influenced both allosteric binding affinity and intrinsic agonistic efficacy. Molecular hybridization strategies, incorporating fragments like 4-(1-methylpyrazol-4-yl)benzyl, generated derivatives with enhanced binding cooperativity but often undesirable intrinsic agonist activity [2]. Subsequent optimization focused on attenuating direct receptor activation while maintaining high positive cooperativity, leading to compounds with improved therapeutic windows.
Table 1: Structure-Activity Relationship of 6-Phenylpyrimidin-4-one Pendant Modifications
Compound | Pendant Group (R) | Key Pharmacological Properties |
---|---|---|
BQCA | Reference compound | Low affinity, poor brain penetration, efflux issues |
2 | 4-(1-Methylpyrazol-4-yl)benzyl | Improved cooperativity vs. BQCA but significant intrinsic agonism |
9i | Optimized benzyl variant | Reduced intrinsic agonism while maintaining cooperativity |
15c | Specific substituted benzyl | Balanced profile: high cooperativity, low agonism |
15d | Specific substituted benzyl | Balanced profile: high cooperativity, low agonism |
The 6-phenylpyrimidin-4-one scaffold offered distinct advantages over its 4-phenylpyridin-2-one predecessor: (1) expanded vectorial geometry facilitating deeper projection into divergent allosteric sub-pockets; (2) enhanced hydrogen-bonding capacity via the additional ring nitrogen; (3) improved metabolic stability through reduced electron density at vulnerable positions; and (4) greater stereoelectronic flexibility to accommodate sterically demanding substituents essential for high-affinity binding without inducing constitutive receptor activation [2]. These features collectively established 6-phenylpyrimidin-4(3H)-one as a superior chemotype for allosteric modulator development, providing the foundation for further derivatization via N-alkylation at the 3-position.
The strategic incorporation of an isobutyl group (2-methylpropyl) at the N3-position of the 6-phenylpyrimidin-4(3H)-one scaffold represents a critical structural optimization for enhancing target selectivity and pharmacological efficacy. This design innovation emerged from systematic exploration of alkyl substituents aimed at exploiting specific hydrophobic regions within allosteric binding pockets while simultaneously modulating the molecule's physicochemical profile. The isobutyl moiety, characterized by its branched aliphatic structure, confers three distinct pharmacological advantages:
Steric Occlusion of Off-Target Binding: The compact yet three-dimensionally demanding isobutyl group sterically hinders access to conserved regions in phylogenetically related receptors. This effect was demonstrated in Axl kinase inhibitors featuring structurally analogous isobutyl-diphenylpyrimidine scaffolds, where the branched alkyl chain improved selectivity against the closely related Mer and Tyro3 kinases by over 50-fold compared to unbranched analogs [1]. Molecular modeling studies indicate the isopropyl "knob" of the isobutyl group establishes favorable van der Waals contacts with a shallow hydrophobic cleft unique to the target receptor's allosteric site, while its bifurcated methyl groups create steric clashes with divergent residues in off-target proteins [1] [5].
Modulation of Electronic Properties and Conformational Dynamics: The electron-donating isobutyl group influences the electron density distribution across the pyrimidinone core, subtly altering hydrogen-bond acceptor capacity at the carbonyl oxygen and C2 nitrogen. This electronic perturbation optimizes charge complementarity within the allosteric binding site. Furthermore, the rotational flexibility of the isobutyl's terminal methyl groups enables adaptive binding to mutant variants, as evidenced in c-Met kinase inhibitors where isobutyl-substituted thienopyrimidinones maintained low nanomolar potency against clinically relevant resistance mutations [5].
Enhanced Pharmacokinetic Properties: Comparative studies of isobutyl-substituted pyrimidinones versus linear alkyl analogs demonstrate significant improvements in liver microsome stability (e.g., compound m16 exhibited human t1/2 > 2.4 minutes versus <1.82 minutes for non-branched analogs) and reduced intrinsic clearance rates (Clint = 392.8 mL·min⁻¹·kg⁻¹ in humans vs. >720 mL·min⁻¹·kg⁻¹ for straight-chain derivatives) [1]. This metabolic stabilization stems from the hindered access of cytochrome P450 oxidases to the tertiary carbon of the isobutyl group, impeding hydroxylative deactivation pathways prevalent in linear alkyl chains [1] [5].
Table 2: Comparative Impact of N3-Substituents on Pyrimidinone Pharmacology
Substituent | Target Affinity (IC₅₀) | Selectivity Ratio (vs. related targets) | Microsomal Stability (t₁/₂ min) | Intrinsic Clearance (mL/min/kg) |
---|---|---|---|---|
Methyl | 30-100 nM | 5-10 fold | < 2 min | >900 |
n-Propyl | 10-50 nM | 10-20 fold | ~2 min | 720-950 |
Isobutyl | 5-10 nM | >50 fold | >2.4 min | <400 |
Cyclohexyl | 5-25 nM | 30-40 fold | >4 min | 339-392 |
The isobutyl substituent's unique combination of steric bulk, hydrophobic surface area, and metabolic resistance establishes it as a privileged moiety within the 6-phenylpyrimidin-4(3H)-one scaffold. This is exemplified by compound m16, featuring an isobutyl-diphenylpyrimidine-diamine structure, which exhibited exceptional enzymatic inhibitory potency (Axl IC₅₀ = 5 nM) and potent antiproliferative effects across multiple cancer cell lines (CC₅₀ <100 nM in 4/42 lines) [1]. The molecule's favorable pharmacokinetic profile, including enhanced liver microsome stability and suitable half-life, directly correlates with the isobutyl modification [1]. Similarly, in antiviral thienopyrimidinone scaffolds, the 3-isobutyl substitution pattern proved essential for maintaining inhibitory activity against drug-resistant HIV reverse transcriptase variants by optimizing interactions with the hydrophobic tolerance pocket while avoiding steric clashes with mutant residues [5]. These findings collectively validate the strategic incorporation of the isobutyl group as a transformative structural element for enhancing target selectivity, metabolic stability, and overall pharmacological efficacy within the pyrimidinone chemotype.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: